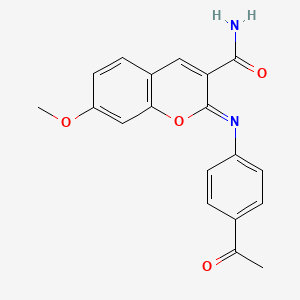

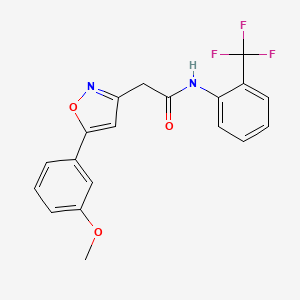

![molecular formula C18H20N2O4 B2692170 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421444-52-1](/img/structure/B2692170.png)

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzodioxole derivatives are known to possess a broad spectrum of activities . In addition to the synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .

Synthesis Analysis

A series of benzodioxole compounds were synthesized and evaluated for their cytotoxic activity against various cancer cell lines . The synthesis was carried out via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

Through the analysis of the compounds by conventional spectroscopic methods (1H NMR and 13C NMR), it was possible to observe that all of them fulfilled the prerequisites for the structural characterizations .Chemical Reactions Analysis

The information being corroborated through the characterization by pyrolysis coupled to the mass spectrometer, since all the compounds presented characteristic fragments with the respective masses .Physical And Chemical Properties Analysis

The drug was characterized through its typical transition phases, using a TASYS program, from Shimadzu® .Applications De Recherche Scientifique

Nonlinear Optical (NLO) Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide exhibits promising properties for nonlinear optical (NLO) applications. Its molecular structure allows for efficient charge transfer between donor and acceptor groups, enhancing its optical susceptibilities. This makes it suitable for use in integrated photonics systems and ultra-fast communication technologies . The compound’s high optical transmittance and damage tolerance further support its potential in designing NLO devices and optical limiters.

Biomedical Imaging

The compound’s unique fluorescence properties make it a valuable candidate for biomedical imaging. Its ability to emit light upon excitation can be harnessed for imaging biological tissues and cells. This application is particularly useful in diagnostic imaging, where the compound can help visualize cellular structures and processes with high precision .

Photodynamic Therapy (PDT)

In photodynamic therapy, photosensitizers are used to produce reactive oxygen species that can kill cancer cells upon light activation. N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has shown potential as a photosensitizer due to its strong absorption in the visible spectrum and efficient generation of reactive oxygen species. This makes it a promising candidate for treating various cancers .

Organic Light-Emitting Diodes (OLEDs)

The compound’s electroluminescent properties make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light efficiently when an electric current is applied can be utilized in the development of high-performance OLED displays and lighting systems. This application leverages the compound’s stability and high luminescence efficiency .

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit α-amylase , which plays a crucial role in carbohydrate metabolism.

Mode of Action

It is suggested that similar compounds interact with their targets and cause changes in cellular processes . For instance, some compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been shown to affect the pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-20(2)14-6-3-12(4-7-14)15(21)10-19-18(22)13-5-8-16-17(9-13)24-11-23-16/h3-9,15,21H,10-11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDJIKLXPCKHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2692088.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2692089.png)

![N-[(4-Chlorophenyl)methyl]-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2692093.png)

![diethyl 5-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2692095.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)